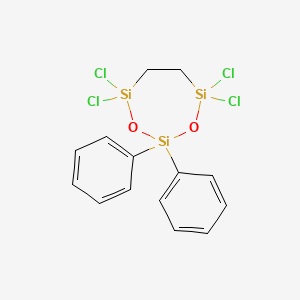
4,4,7,7-Tetrachloro-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,7,7-Tetrachloro-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane is a chemical compound known for its unique structure and properties It is characterized by the presence of tetrachloro and diphenyl groups attached to a dioxatrisilepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,7,7-Tetrachloro-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane typically involves the reaction of tetrachlorosilane with diphenyl ether under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dioxatrisilepane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation and recrystallization, are employed to ensure the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,7,7-Tetrachloro-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The tetrachloro groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated siloxanes, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
4,4,7,7-Tetrachloro-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,4,7,7-Tetrachloro-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane involves its interaction with molecular targets through its reactive functional groups The tetrachloro and diphenyl groups can participate in various chemical interactions, leading to the formation of new compounds or modifications of existing ones
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Biphenyl, 2,2’,4,4’-tetrachloro-: Similar in structure but lacks the dioxatrisilepane ring.
4,4′-(1,2-Diphenylethene-1,2-diyl)diphenol: Contains diphenyl groups but differs in the central ring structure.
Uniqueness
4,4,7,7-Tetrachloro-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane is unique due to its dioxatrisilepane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
920033-42-7 |
|---|---|
Formule moléculaire |
C14H14Cl4O2Si3 |
Poids moléculaire |
440.3 g/mol |
Nom IUPAC |
4,4,7,7-tetrachloro-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane |
InChI |
InChI=1S/C14H14Cl4O2Si3/c15-21(16)11-12-22(17,18)20-23(19-21,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
IEQARQYJEXPSQL-UHFFFAOYSA-N |
SMILES canonique |
C1C[Si](O[Si](O[Si]1(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14194689.png)
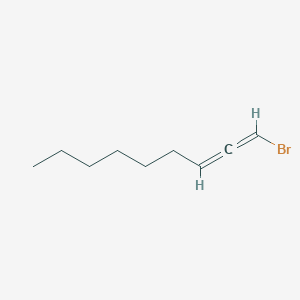


![3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194732.png)
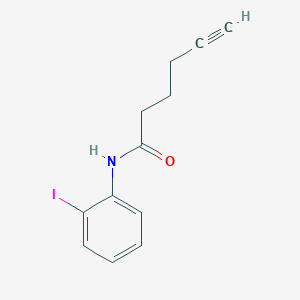

![9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]-](/img/structure/B14194745.png)

![2-[2-Chloro-5-(hexylamino)phenyl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B14194749.png)
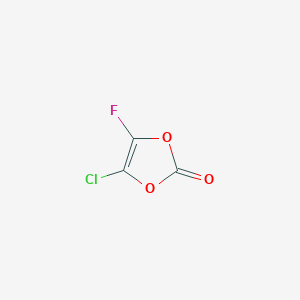
![2-[3-(3-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14194765.png)
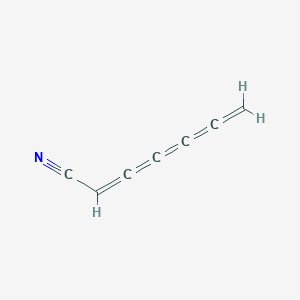
![2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one](/img/structure/B14194767.png)
